molecular formula C23H16N2O3 B11124341 2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124341
M. Wt: 368.4 g/mol
InChI Key: QFHBEOLUSVQVBX-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyridine ring, a phenyl group, and a chromeno-pyrrole system, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylpyridine-2-carbaldehyde with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents like ethanol and catalysts such as ammonium acetate . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and more efficient catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, often using reagents like bromine or chlorine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is complex and involves multiple pathways. It can interact with various molecular targets, including enzymes and receptors, altering their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways are still under investigation, but initial studies suggest significant potential in modulating biological processes .

Comparison with Similar Compounds

Similar compounds include other heterocyclic systems like quinolines, pyrazoles, and indoles. Compared to these, 2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of a pyridine ring with a chromeno-pyrrole system. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. Some similar compounds include:

This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16N2O3/c1-14-11-12-24-18(13-14)25-20(15-7-3-2-4-8-15)19-21(26)16-9-5-6-10-17(16)28-22(19)23(25)27/h2-13,20H,1H3

InChI Key

QFHBEOLUSVQVBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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